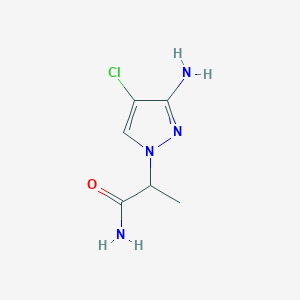
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H9F2NO3 and a molecular weight of 193.15 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with acetyl and difluoromethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride under basic or acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance binding affinity and selectivity, while the acetyl group may participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to specific physiological effects .
Comparación Con Compuestos Similares
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Acetyl-4-fluoropyrrolidine-3-carboxylic acid: Lacks one fluorine atom, which may affect its reactivity and binding properties.
1-Acetyl-4,4-dichloropyrrolidine-3-carboxylic acid: Substitutes fluorine with chlorine, leading to different chemical and biological behaviors.
1-Acetyl-4,4-difluoropyrrolidine-2-carboxylic acid: Variation in the position of the carboxylic acid group, which can influence its chemical reactivity and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propiedades
Fórmula molecular |
C7H9F2NO3 |
|---|---|
Peso molecular |
193.15 g/mol |
Nombre IUPAC |
1-acetyl-4,4-difluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO3/c1-4(11)10-2-5(6(12)13)7(8,9)3-10/h5H,2-3H2,1H3,(H,12,13) |
Clave InChI |
SZFMMJMFEPWALX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C(C1)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
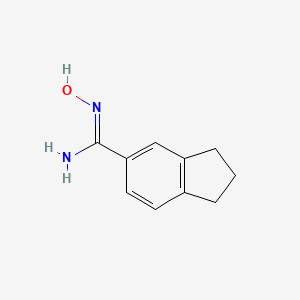
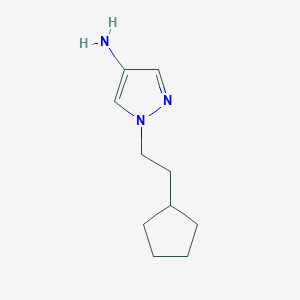


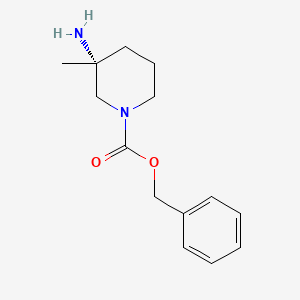

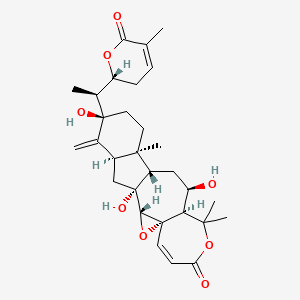
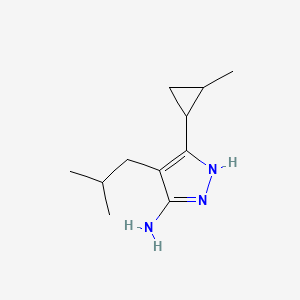
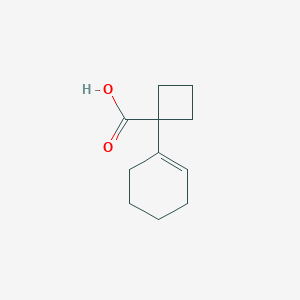
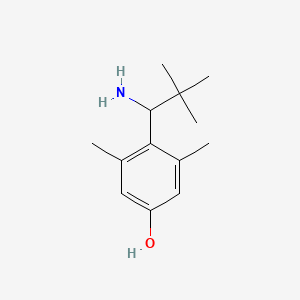
![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)

